molecular formula C18H17N3O3 B4823603 4-(1-benzyl-1H-pyrazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

4-(1-benzyl-1H-pyrazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Cat. No.: B4823603
M. Wt: 323.3 g/mol
InChI Key: SEUXPPULAQRSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-benzyl-1H-pyrazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a complex organic compound featuring a unique tricyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of both pyrazole and tricyclic frameworks within the molecule suggests it may interact with various biological targets, making it a candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-1H-pyrazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Tricyclic Core: The tricyclic core is constructed through a series of cyclization reactions, often involving the use of a diene and a dienophile in a Diels-Alder reaction.

    Final Assembly: The final step involves the coupling of the benzylated pyrazole with the tricyclic core, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: The benzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its tricyclic structure provides rigidity, which can be useful in designing molecules with specific spatial arrangements.

Biology

Biologically, the compound’s pyrazole ring is known to interact with various enzymes and receptors, making it a candidate for enzyme inhibition studies. It may also exhibit anti-inflammatory or antimicrobial properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with multiple biological targets suggests it could be developed into treatments for diseases such as cancer, infections, or inflammatory conditions.

Industry

Industrially, the compound could be used in the synthesis of more complex pharmaceuticals or as an intermediate in the production of other biologically active compounds.

Mechanism of Action

The mechanism of action of 4-(1-benzyl-1H-pyrazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione likely involves binding to specific molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The tricyclic core may provide additional binding interactions, enhancing the compound’s overall affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione: Lacks the benzyl group, which may reduce its binding affinity and specificity.

    1-benzyl-1H-pyrazole: Simpler structure, lacking the tricyclic core, which may limit its biological activity.

    10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione: Lacks the pyrazole ring, which is crucial for enzyme interactions.

Uniqueness

The uniqueness of 4-(1-benzyl-1H-pyrazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione lies in its combination of a benzylated pyrazole ring with a rigid tricyclic core. This structure provides a balance of flexibility and rigidity, allowing for specific interactions with biological targets while maintaining structural integrity.

Properties

IUPAC Name

2-(1-benzylpyrazol-4-yl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-17-15-13-6-7-14(24-13)16(15)18(23)21(17)12-8-19-20(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,13-16H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUXPPULAQRSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CN(N=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-benzyl-1H-pyrazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 2
4-(1-benzyl-1H-pyrazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-(1-benzyl-1H-pyrazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 4
Reactant of Route 4
4-(1-benzyl-1H-pyrazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 5
4-(1-benzyl-1H-pyrazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 6
4-(1-benzyl-1H-pyrazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.